
3-Sulfanylprop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Sulfanylprop-2-enenitrile is an organic compound characterized by the presence of a sulfanyl group (-SH) attached to a prop-2-enenitrile backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Sulfanylprop-2-enenitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution of halogenoalkanes with thiols. For example, the reaction of 3-chloroprop-2-enenitrile with hydrogen sulfide (H₂S) under basic conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
3-Sulfanylprop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of nitriles to amines.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Sulfanylprop-2-enenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological thiol groups.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Sulfanylprop-2-enenitrile involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The nitrile group can also participate in interactions with enzymes and other biological molecules, influencing biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenylsulfanylprop-2-enenitrile: Similar structure but with a phenyl group attached to the sulfanyl group.
3-Methylsulfanylprop-2-enenitrile: Similar structure but with a methyl group attached to the sulfanyl group.
Uniqueness
3-Sulfanylprop-2-enenitrile is unique due to the presence of both a sulfanyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This dual functionality makes it a versatile compound in research and industrial applications .
Propriétés
Numéro CAS |
64263-55-4 |
|---|---|
Formule moléculaire |
C3H3NS |
Poids moléculaire |
85.13 g/mol |
Nom IUPAC |
3-sulfanylprop-2-enenitrile |
InChI |
InChI=1S/C3H3NS/c4-2-1-3-5/h1,3,5H |
Clé InChI |
DGWPLIZUEKSHJU-UHFFFAOYSA-N |
SMILES canonique |
C(=CS)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


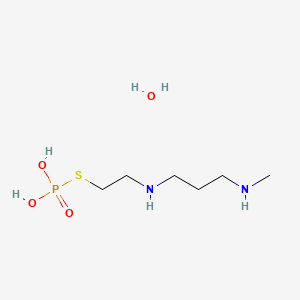
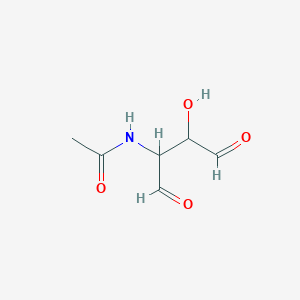
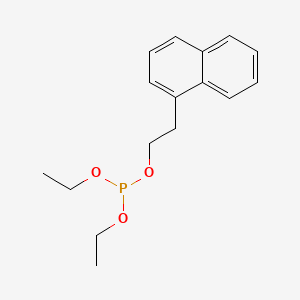
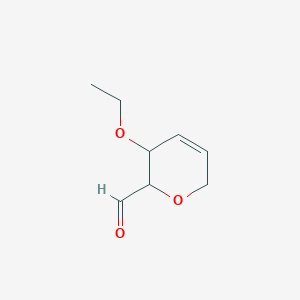
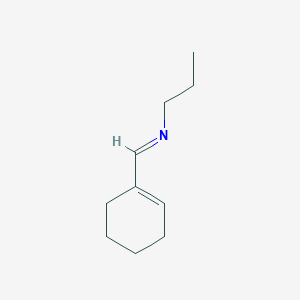
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
![(5E)-5-[(2,6-Dimethylphenyl)imino]furan-2(5H)-one](/img/structure/B14501146.png)
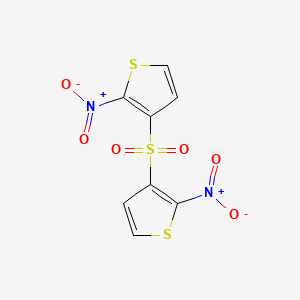
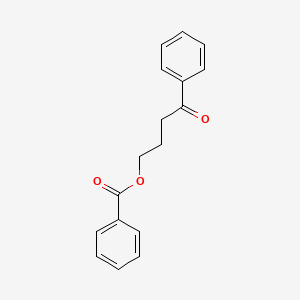
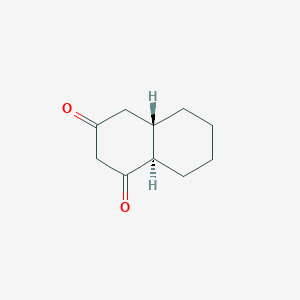
![1-[4-(Aminomethyl)phenyl]-2,2-dimethylpropan-1-one;hydrochloride](/img/structure/B14501162.png)
![1-Butoxy-4-[1-(4-ethoxyphenyl)-2-methylpropyl]benzene](/img/structure/B14501186.png)
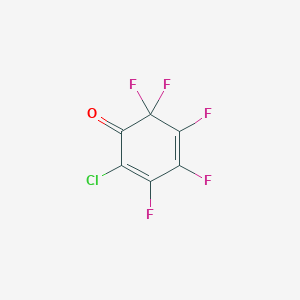
![N-[(4-Chlorophenyl)(thiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14501202.png)
